4-[(Ethanesulfonyl)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Ethanesulfonyl)methyl]piperidine hydrochloride” (ESMP) is a chemical compound primarily used in scientific research. It is a piperidine-based compound with an ethanesulfonyl methyl group attached to the piperidine ring. The CAS Number is 1864064-64-1 .
Molecular Structure Analysis
The molecular formula of ESMP is C8H18ClNO2S . The InChI code is 1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H .
Physical And Chemical Properties Analysis
ESMP has a molecular weight of 227.76 . It is a powder in physical form .
Scientific Research Applications
Piperidine Derivatives in Drug Discovery
Piperidine derivatives are explored extensively for their therapeutic potentials, including roles in neurobiology, analgesia, and as components in drugs targeting central nervous system disorders. For instance, the study of ohmefentanyl, a potent analgesic of the 4-anilidopiperidine class, showcases the diversity of biological activities that can arise from modifications at the piperidine moiety. These studies contribute to understanding receptor-mediated phenomena and developing pharmacophores for opioid receptors (Brine et al., 1997).
Chemical Modifications and Biological Activities
Research on chemical modifications of piperidines, such as xylan derivatives, indicates the vast potential for developing new biopolymers with specific properties. These modifications can impact product structure and properties significantly, opening avenues for applications in drug delivery systems (Petzold-Welcke et al., 2014).
Synthetic Approaches and Applications
Synthetic routes to piperidine derivatives, such as vandetanib, demonstrate the importance of piperidines in the synthesis of complex pharmaceutical agents. These synthetic methodologies offer insights into developing industrial-scale productions of drugs, highlighting the versatility and commercial value of piperidine scaffolds (Mi, 2015).
Piperidine in Enhancing Drug Bioavailability
Piperine, a piperidine alkaloid from black pepper, exemplifies the bioactivity of piperidine derivatives, including their ability to enhance the bioavailability of therapeutic drugs and phytochemicals. This property is attributed to its effect on drug metabolism and absorption, which has significant implications for improving therapeutic outcomes and drug development (Srinivasan, 2007).
Safety and Hazards
properties
IUPAC Name |
4-(ethylsulfonylmethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUORPJPKGPZNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1CCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.